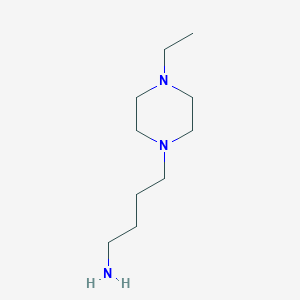

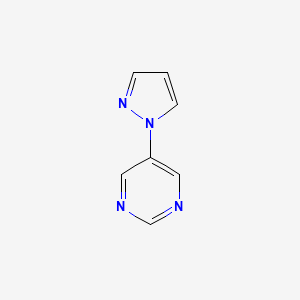

![molecular formula C19H13N3OS B2469385 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-50-1](/img/structure/B2469385.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach 3.6 nm . Enzymatic Inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .Scientific Research Applications

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit potent antioxidant effects. These compounds can scavenge free radicals, protect cells from oxidative stress, and potentially mitigate various diseases associated with oxidative damage .

Antimicrobial Activity

Researchers have identified novel thiazolo[4,5-b]pyridines with antimicrobial properties. These compounds may serve as promising agents against bacterial and fungal infections. Their mode of action involves disrupting microbial cell membranes or inhibiting essential enzymes .

Herbicidal Potential

Some thiazolo[4,5-b]pyridines demonstrate herbicidal activity. These compounds could be explored for environmentally friendly weed control in agriculture. Their selective action against unwanted plants makes them valuable candidates for herbicides .

Anti-inflammatory Effects

Thiazolo[4,5-b]pyridines have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, they may contribute to the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disorders .

Antifungal Properties

Certain thiazolo[4,5-b]pyridines exhibit antifungal activity. These compounds could be useful in combating fungal infections, particularly those resistant to existing antifungal drugs. Their mechanism of action involves disrupting fungal cell walls or interfering with essential cellular processes .

Antitumor Potential

Researchers have identified thiazolo[4,5-b]pyridines with antitumor properties. These compounds may inhibit cancer cell growth, induce apoptosis, or interfere with tumor signaling pathways. Their potential as novel anticancer agents warrants further exploration .

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer . This compound also shows sirtuin modulating activity , which plays a role in increasing the lifespan of a cell and treating a wide variety of diseases and disorders .

Mode of Action

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits strong inhibitory activity against PI3K . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are critical for the survival and proliferation of cells .

Biochemical Pathways

The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition can lead to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of PI3K leads to a decrease in cell proliferation and an increase in apoptosis . This makes N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide a potential candidate for the treatment of diseases characterized by overactive cell proliferation, such as cancer .

properties

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFRKNXTMADDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

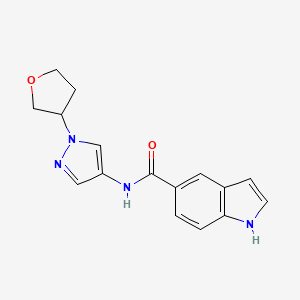

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

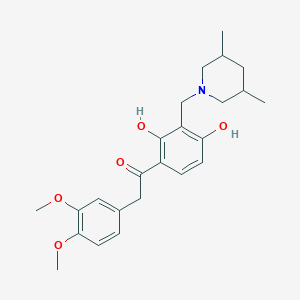

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

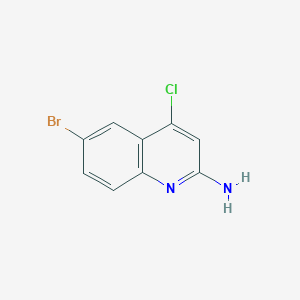

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)